molecular formula C9H13Cl2N3 B13562199 2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride

Cat. No.: B13562199
M. Wt: 234.12 g/mol
InChI Key: CFJDLNCPCIFMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and an ethan-1-amine side chain, making it a versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl compounds followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents like dichloroethane and catalysts such as palladium complexes to facilitate the cycloaddition and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with molecular targets such as kinases. It acts as an ATP-competitive inhibitor, binding to the active site of kinases and preventing the phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c10-5-4-8-7-11-12-6-2-1-3-9(8)12;;/h1-3,6-7H,4-5,10H2;2*1H

InChI Key

CFJDLNCPCIFMTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CCN.Cl.Cl

Origin of Product

United States

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